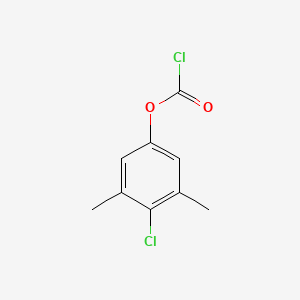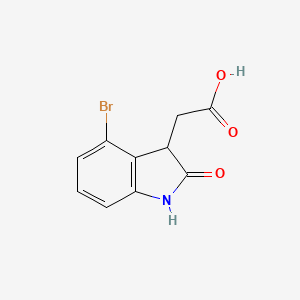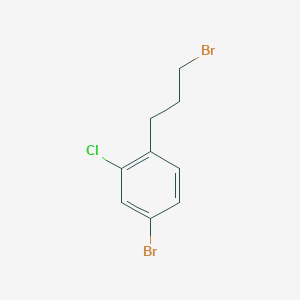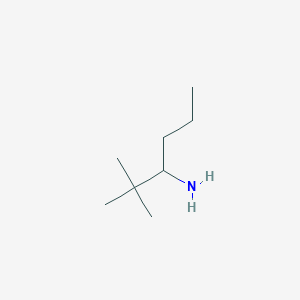
2,2-Dimethylhexan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylhexan-3-amine is an organic compound classified as an amine. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This particular compound has a branched structure with two methyl groups attached to the second carbon of a hexane chain, and an amine group attached to the third carbon.
准备方法
Synthetic Routes and Reaction Conditions
2,2-Dimethylhexan-3-amine can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylhexan-3-ol with ammonia or an amine under suitable conditions. Another method involves the reduction of 2,2-dimethylhexan-3-nitrile using hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,2-dimethylhexan-3-nitrile. This process is carried out under high pressure and temperature to achieve high yields and purity.
化学反应分析
Types of Reactions
2,2-Dimethylhexan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine to its corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Produces oxides or imines.
Reduction: Produces the corresponding alkane.
Substitution: Produces substituted amines or other functionalized compounds.
科学研究应用
2,2-Dimethylhexan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 2,2-dimethylhexan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the compound can act as a ligand for receptors, modulating their signaling pathways.
相似化合物的比较
Similar Compounds
2,2-Dimethylpentan-3-amine: Similar structure but with a shorter carbon chain.
2,2-Dimethylheptan-3-amine: Similar structure but with a longer carbon chain.
2,2-Dimethylbutan-3-amine: Similar structure but with an even shorter carbon chain.
Uniqueness
2,2-Dimethylhexan-3-amine is unique due to its specific branched structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and properties are required.
属性
分子式 |
C8H19N |
|---|---|
分子量 |
129.24 g/mol |
IUPAC 名称 |
2,2-dimethylhexan-3-amine |
InChI |
InChI=1S/C8H19N/c1-5-6-7(9)8(2,3)4/h7H,5-6,9H2,1-4H3 |
InChI 键 |
JGIHOPRCMAKAIO-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


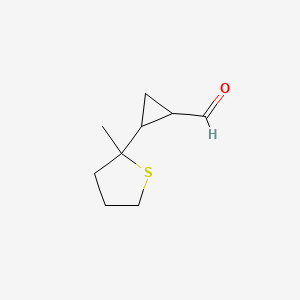
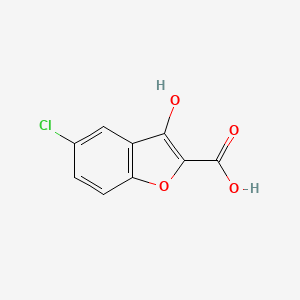
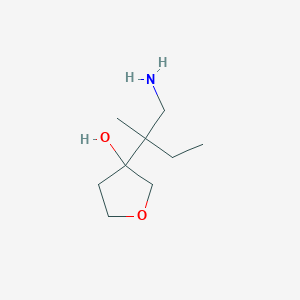
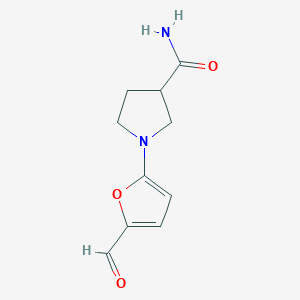
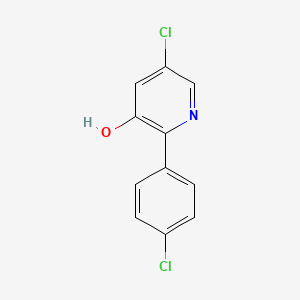
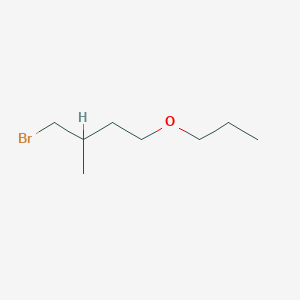
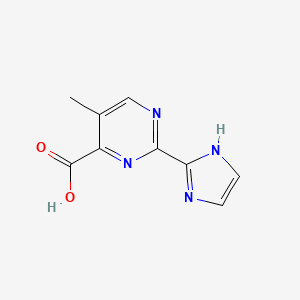
![5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13205934.png)
![2-Chloro-N-({4-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)acetamide](/img/structure/B13205942.png)
![4-(1-Ethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13205949.png)

